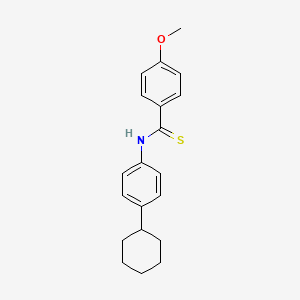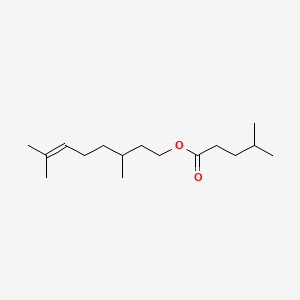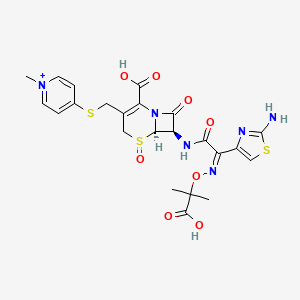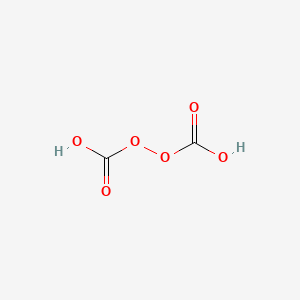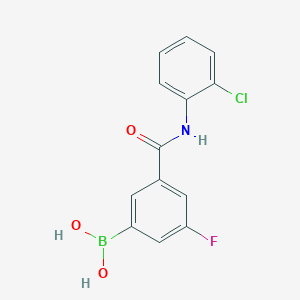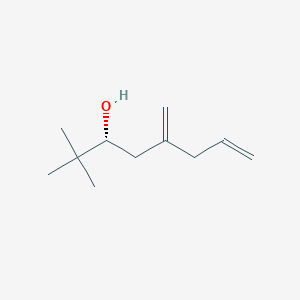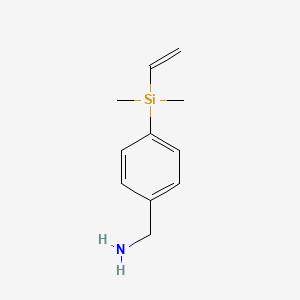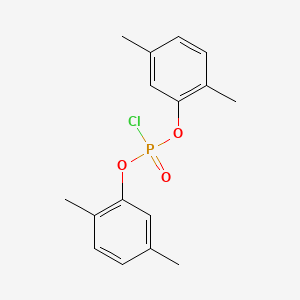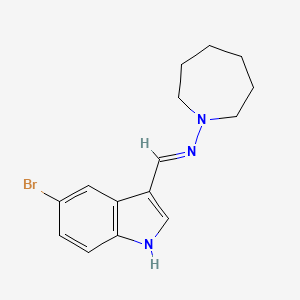
sec-Butyl 2-chloroacetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyl 2-chloroacetoacetate: is an organic compound with the molecular formula C8H13ClO3. It is a derivative of acetoacetic acid, where the hydrogen atom of the hydroxyl group is replaced by a sec-butyl group, and one of the hydrogen atoms of the methylene group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
From Ethyl Chloroacetate and sec-Butyl Alcohol:
- Ethyl chloroacetate is reacted with sec-butyl alcohol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield sec-butyl 2-chloroacetoacetate.
- Reaction:
C4H9OH+ClCH2COOEt→C8H13ClO3+EtOH
-
Industrial Production Methods:
- Industrially, this compound can be produced by the reaction of sec-butyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
- sec-Butyl 2-chloroacetoacetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
- Example: Reaction with ammonia to form sec-butyl acetoacetamide.
-
Oxidation and Reduction Reactions:
- The compound can be oxidized to form sec-butyl 2-chloroacetoacetic acid using oxidizing agents like potassium permanganate.
- Reduction of the carbonyl group can yield sec-butyl 2-chlorobutanol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, alcohols, thiols.
Major Products:
- sec-Butyl acetoacetamide, sec-butyl 2-chloroacetoacetic acid, sec-butyl 2-chlorobutanol.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential use in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential in the development of pharmaceutical agents, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Used as a building block in the synthesis of polymers and resins .
Mecanismo De Acción
Mechanism:
- The compound exerts its effects primarily through nucleophilic substitution reactions. The chlorine atom in sec-butyl 2-chloroacetoacetate is highly reactive and can be easily replaced by various nucleophiles.
- The carbonyl group in the compound can undergo various transformations, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
- The compound targets nucleophiles in the reaction medium, facilitating the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
- It participates in pathways involving the formation of acetoacetic acid derivatives, which are key intermediates in the synthesis of various organic compounds .
Comparación Con Compuestos Similares
Ethyl 2-chloroacetoacetate: Similar structure but with an ethyl group instead of a sec-butyl group.
Methyl 2-chloroacetoacetate: Similar structure but with a methyl group instead of a sec-butyl group.
tert-Butyl 2-chloroacetoacetate: Similar structure but with a tert-butyl group instead of a sec-butyl group.
Uniqueness:
- sec-Butyl 2-chloroacetoacetate is unique due to the presence of the sec-butyl group, which provides different steric and electronic properties compared to its ethyl, methyl, and tert-butyl analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
Número CAS |
85153-47-5 |
|---|---|
Fórmula molecular |
C8H13ClO3 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
butan-2-yl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-4-5(2)12-8(11)7(9)6(3)10/h5,7H,4H2,1-3H3 |
Clave InChI |
YOHRCJWDTDCXOK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


